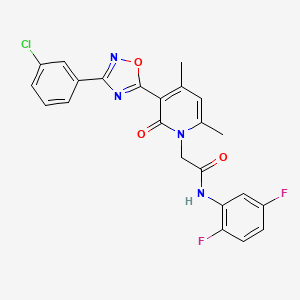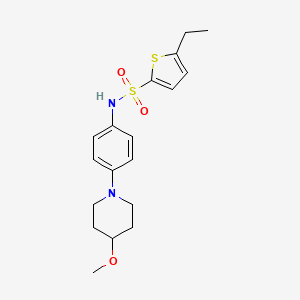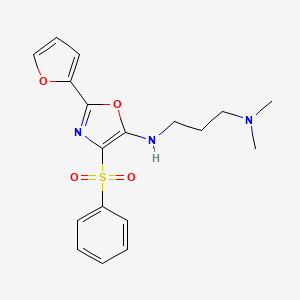
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate (EMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. EMT is a thiophene-based compound that has a unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that certain thiophene derivatives exhibit potent antimicrobial properties. For example, a study by Mabkhot et al. (2015) synthesized derivatives of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and subjected them to in vitro antimicrobial activity tests. Some derivatives were found to be more potent than the standard drug amphotericin B against specific fungal strains, highlighting their potential as antimicrobial agents (Mabkhot et al., 2015).
Synthesis Methodologies
Another area of application is the development of synthesis methodologies for thiophene derivatives. Li and Wang (2014) described a highly efficient one-pot, three-component synthesis method for benzodiazepine derivatives, showcasing the versatility of thiophene compounds in synthetic chemistry (Li & Wang, 2014).
Biological Activities
Further research into thiophene derivatives has revealed a range of biological activities. For instance, Faty et al. (2010) utilized ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate as a starting material to synthesize compounds that showed significant antibacterial and antifungal activities, suggesting potential applications in combating infectious diseases (Faty et al., 2010).
Fluorescence and Dyeing Properties
Thiophene derivatives have also been explored for their fluorescence and dyeing properties, with compounds showing promising applications in materials science. Rangnekar and Sabnis (2007) synthesized novel styryl dyes from thiophene derivatives and studied their fluorescence in solution and dyeing properties on polyester (Rangnekar & Sabnis, 2007).
Glutaminase Inhibitors
Additionally, thiophene derivatives have been evaluated for their pharmacological potential, such as in the design and synthesis of glutaminase inhibitors. Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing their role in inhibiting glutaminase and their potential application in cancer therapy (Shukla et al., 2012).
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the context in which they are used. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propriétés
IUPAC Name |
ethyl 5-[[2-(benzenesulfonyl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)15-11(2)9-14(23-15)17-13(18)10-24(20,21)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFHGYPEZKSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)


![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)
![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)